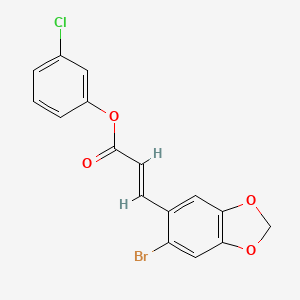
(3-chlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)(E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate, commonly referred to as 3CPBDP, is a compound that has been studied extensively due to its unique properties. 3CPBDP is a heterocyclic aromatic compound with a high degree of substitution, making it an interesting candidate for further research. Its synthesis has been studied extensively, and its applications in scientific research have been explored in a variety of fields.
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
The study of molecular structures, such as (E)-7-[(3-Chlorocinnamoyl)oxy]-4-methylcoumarin, has shown significant interest in understanding the configuration and three-dimensional network structures of related compounds. These molecules exhibit an E configuration, with notable dihedral angles influencing their molecular arrangement and hydrogen bonding patterns, leading to the formation of a three-dimensional network structure (Shu-Ping Yang et al., 2006).
Synthesis and Chemical Reactions
Research on the synthesis and chemical reactions of chlorophenyl and bromobenzodioxolyl derivatives includes the exploration of novel synthetic routes and the characterization of their chemical behavior. For example, studies have focused on the reductive dehalogenation of chlorophenols to more persistent products such as chlorobenzoates in methanogenic sediment communities, indicating the environmental fate of chlorinated pollutants (J. Becker et al., 1999).
Crystal Structures and Hirshfeld Surface Studies
Crystallographic and Hirshfeld surface studies of chalcone derivatives have provided insights into the molecular arrangements, dihedral angles, and intermolecular interactions within these compounds. Such analyses aid in understanding the stability and reactivity of these molecules (Vinutha V. Salian et al., 2018).
Mass Spectral Fragmentation
The mass spectral fragmentation patterns of substituted 3-phenylpropenoates and related analogs have been analyzed to characterize the structural requisites for observed mass fragmentation, providing valuable information for the identification and understanding of these compounds (C. Wheelock et al., 2008).
Environmental and Biological Applications
Studies on the environmental and biological implications of these compounds include the investigation of their role in biotransformation processes, such as the conversion of chlorophenol to chlorobenzoate in sediment communities. This research is crucial for predicting the environmental fate of chlorinated pollutants and understanding their impact on ecological systems (J. Becker et al., 1999).
Propiedades
IUPAC Name |
(3-chlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO4/c17-13-8-15-14(20-9-21-15)6-10(13)4-5-16(19)22-12-3-1-2-11(18)7-12/h1-8H,9H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQGOSARTOROJQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=CC=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

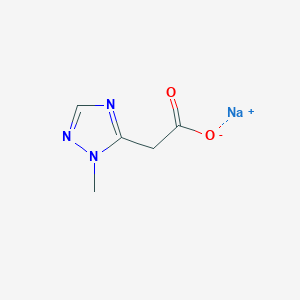
![Methyl 5-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2989325.png)
![1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane](/img/structure/B2989327.png)
![4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2989330.png)
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2989332.png)
![1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2989333.png)
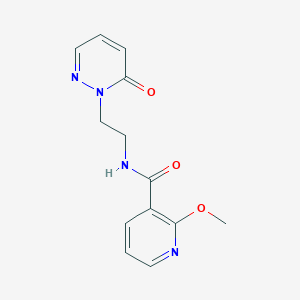
![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2989336.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2989339.png)

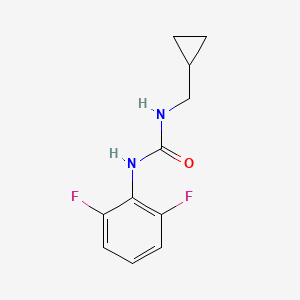
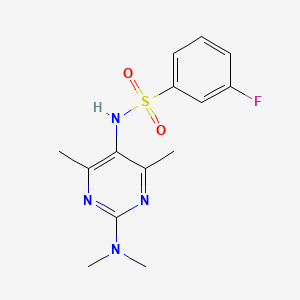
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2989343.png)
![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)